Methyl 3-[(4-chloro-2-cyanophenoxy)methyl]benzoate
Description
Properties
IUPAC Name |
methyl 3-[(4-chloro-2-cyanophenoxy)methyl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO3/c1-20-16(19)12-4-2-3-11(7-12)10-21-15-6-5-14(17)8-13(15)9-18/h2-8H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBEMASMHCZJHBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)COC2=C(C=C(C=C2)Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Material and Esterification
- The synthesis begins with m-toluic acid (3-methylbenzoic acid) as the raw material.
- Esterification with anhydrous methanol under acidic conditions produces methyl 3-methylbenzoate .
- This step typically occurs at temperatures between 30°C and 65°C, with removal of excess methanol to drive the reaction to completion.
- Yields for this esterification are generally high, in the range of 90-97%.
Chloromethylation of Methyl 3-methylbenzoate
- The methyl group on the aromatic ring is selectively chlorinated to form methyl 3-(chloromethyl)benzoate .
- Chlorination is performed using chlorine gas in the presence of a catalyst or under UV light to facilitate side-chain chlorination.
- Reaction conditions:
- Temperature: 100°C to 145°C (optimal ~110°C)
- Chlorine feed: 4.6% to 22.9% by weight relative to the substrate
- Chlorination efficiency: 30% to 35% preferred for optimal yield
- The reaction is conducted in a chlorination kettle, with unreacted starting material recovered and recycled to improve efficiency.
- The chloromethyl intermediate is isolated by distillation or recrystallization, often requiring vacuum distillation due to its boiling point.
Table 1: Typical Reaction Conditions for Chloromethylation
| Parameter | Range/Value | Notes |
|---|---|---|
| Temperature | 100°C - 145°C | Optimal ~110°C |
| Chlorine feed (wt%) | 4.6% - 22.9% | Controlled to avoid over-chlorination |
| Reaction time | 2 - 4 hours | Depends on scale and catalyst |
| Chlorination efficiency | 30% - 35% | Preferred for yield optimization |
| Catalyst/Initiator | UV light or azo compounds | Promotes selective chlorination |
Introduction of 4-chloro-2-cyanophenoxy Group
Preparation of 4-chloro-2-cyanophenol
- The phenolic component, 4-chloro-2-cyanophenol, is synthesized or procured separately.
- It contains both chloro and cyano substituents positioned ortho and para to the phenol group, respectively.
Nucleophilic Substitution Reaction
- The chloromethyl group on methyl 3-(chloromethyl)benzoate is a good electrophile for nucleophilic substitution.
- The phenolic oxygen of 4-chloro-2-cyanophenol attacks the chloromethyl carbon, displacing the chloride ion and forming the ether linkage.
- Reaction conditions:
- Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or acetone
- Base: Mild bases like potassium carbonate to deprotonate the phenol and enhance nucleophilicity
- Temperature: Ambient to moderate heating (~50°C - 80°C)
- The reaction is monitored by chromatography to ensure completion.
- Purification involves extraction, washing, and recrystallization or chromatography.
Summary of the Overall Synthetic Route
| Step | Reaction | Key Conditions | Yield/Notes |
|---|---|---|---|
| 1 | Esterification of m-toluic acid | Methanol, acid catalyst, 30-65°C | 90-97% yield |
| 2 | Chloromethylation of methyl ester | Cl2 gas, 100-145°C, UV light catalyst | 30-35% chlorination efficiency |
| 3 | Nucleophilic substitution with 4-chloro-2-cyanophenol | DMF, K2CO3, 50-80°C | High yield, purity >98% (GC) |
Research Findings and Industrial Considerations
- The first esterification then chlorination route is preferred industrially due to easier purification of liquid intermediates compared to chlorination prior to esterification, which produces solids with high boiling points and difficult purification.
- Recycling unreacted starting materials significantly improves overall yield and reduces waste.
- Chlorination under controlled temperature and chlorine feed rates prevents over-chlorination and formation of by-products.
- Use of UV light or azo initiators enhances selectivity and reaction rate.
- The nucleophilic substitution step is straightforward but requires careful control of base and solvent to avoid side reactions.
- Analytical methods such as gas chromatography (GC) and nuclear magnetic resonance (NMR) spectroscopy are used to confirm product identity and purity.
Chemical Reactions Analysis
Methyl 3-[(4-chloro-2-cyanophenoxy)methyl]benzoate undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include solvents like ethanol, methanol, and water, as well as catalysts such as palladium on carbon or platinum oxide . Major products formed from these reactions depend on the specific reagents and conditions used but generally include various functionalized derivatives of the original compound .
Scientific Research Applications
Methyl 3-[(4-chloro-2-cyanophenoxy)methyl]benzoate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 3-[(4-chloro-2-cyanophenoxy)methyl]benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects . For example, it may inhibit the growth of cancer cells by interfering with key signaling pathways involved in cell proliferation and survival . The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound used .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Key structural analogues and their differentiating features are summarized below:
Key Differences and Implications
The methylene bridge (–CH2–) increases steric flexibility, distinguishing it from compounds with substituents directly attached to the benzoate ring (e.g., Methyl 3-(trifluoromethoxy)benzoate) .
Synthetic Accessibility: The target compound is less commercially prevalent than simpler derivatives like Methyl 3-(4-cyanophenoxy)benzoate, suggesting a need for multi-step synthesis involving halogenation and cyanation .
Biological Relevance :
- Ureido-substituted benzoates (e.g., Methyl (S)-4-(2-(3-(3-chlorophenyl)ureido)-2-phenylacetamido)benzoate) demonstrate bioactivity in drug design, implying that the target compound’s –CN/–Cl groups may similarly target enzymes or receptors .
Biological Activity
Methyl 3-[(4-chloro-2-cyanophenoxy)methyl]benzoate, with the chemical formula CHClNO, is a compound that has garnered attention in various biological studies due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, research findings, and case studies.
- Molecular Formula : CHClNO
- CAS Number : 1417569-36-8
- Molecular Weight : 303.72 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors. It is believed to exert its effects through the following mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, which could lead to altered cellular functions.
- Receptor Modulation : It can bind to various receptors, potentially modulating signaling pathways that influence cell proliferation and survival.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. In vitro studies have demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, as well as certain fungal strains.
Anticancer Activity
Studies have suggested that this compound may possess anticancer properties. In particular, it has been shown to inhibit the growth of various cancer cell lines through apoptosis induction and cell cycle arrest.
| Cancer Cell Line | IC (µM) | Mechanism | Reference |
|---|---|---|---|
| HeLa (Cervical) | 15.2 | Apoptosis | |
| MCF-7 (Breast) | 12.8 | Cell cycle arrest | |
| A549 (Lung) | 10.5 | Induction of apoptosis |
Case Studies
Several studies have highlighted the potential applications of this compound in therapeutic settings:
- Study on Antimicrobial Efficacy :
- Anticancer Research :
- Toxicological Assessment :
Q & A
Basic: What are the optimal synthetic routes for Methyl 3-[(4-chloro-2-cyanophenoxy)methyl]benzoate, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves a multi-step process starting with methyl benzoate derivatives and substituted aryl halides. Key steps include:
- Nucleophilic substitution : Reacting 4-chloro-2-cyanophenol with a methyl benzoate derivative bearing a leaving group (e.g., bromomethyl) under basic conditions (e.g., K₂CO₃ in DMF) .
- Purification : Column chromatography (silica gel, gradient elution with CH₂Cl₂/EtOAc) is critical for isolating the product from unreacted starting materials and by-products .
- Optimization : Reaction temperature (40–60°C) and stoichiometric ratios (1:1.1 for nucleophile:electrophile) significantly impact yield. Microwave-assisted synthesis may reduce reaction time .
Common Challenges : Competing side reactions (e.g., over-alkylation) require careful monitoring via TLC or HPLC .
Advanced: How can contradictory spectral data (e.g., NMR vs. mass spectrometry) be resolved during structural characterization?
Answer:
Discrepancies often arise from:
- Dynamic effects in NMR : Conformational flexibility or solvent interactions may split signals. Use variable-temperature NMR or deuterated solvents to stabilize conformers .
- Ionization artifacts in MS : Adduct formation (e.g., Na⁺/K⁺) can distort molecular ion peaks. Employ high-resolution MS (HRMS) with ESI⁺/ESI⁻ modes to confirm exact mass .
- Crystallographic validation : Single-crystal X-ray diffraction provides definitive structural proof, as demonstrated for analogous phenacyl benzoates .
Basic: What analytical techniques are recommended for assessing purity and stability of this compound?
Answer:
- HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase; monitor at 254 nm for cyanophenoxy absorption .
- Stability testing : Accelerated degradation studies (40°C/75% RH for 4 weeks) to identify hydrolytic or oxidative degradation products .
- Thermogravimetric analysis (TGA) : Determine decomposition temperature (typically >150°C for similar esters) to guide storage conditions .
Advanced: How can researchers design bioactivity assays to evaluate its enzyme inhibition potential?
Answer:
- Target selection : Prioritize enzymes with known sensitivity to chloro-cyanophenoxy motifs, such as cytochrome P450 or kinases .
- Assay design :
- Fluorescence-based assays : Monitor quenching effects from cyanophenoxy groups .
- IC₅₀ determination : Use dose-response curves (0.1–100 µM) in triplicate to assess potency .
- Controls : Include structurally similar analogs (e.g., fluoro- or bromo-substituted derivatives) to isolate substituent effects .
Basic: What computational methods are suitable for predicting reactivity and electronic properties?
Answer:
- DFT calculations : Gaussian 09 with B3LYP/6-31G* basis set to map electrostatic potentials and HOMO-LUMO gaps, highlighting nucleophilic/electrophilic sites .
- Molecular docking (AutoDock Vina) : Predict binding modes to enzyme active sites, leveraging the cyanophenoxy group’s electron-withdrawing nature .
- MD simulations : GROMACS to assess stability of ligand-receptor complexes over 100 ns trajectories .
Advanced: How can researchers address contradictory bioactivity results across cell lines or in vivo models?
Answer:
- Metabolic profiling : LC-MS/MS to identify species-specific metabolites (e.g., esterase-mediated hydrolysis) .
- Membrane permeability : Measure logP (experimental vs. predicted) to clarify discrepancies in cellular uptake .
- Transcriptomic analysis : RNA-seq of treated vs. untreated cells to identify off-target pathways .
Basic: What are the key structural analogs of this compound, and how do their properties differ?
Answer:
| Analog | Substituent | Key Property | Reference |
|---|---|---|---|
| Methyl 3-[(4-fluoro-2-cyanophenoxy)methyl]benzoate | Fluoro at C4 | Higher metabolic stability | |
| Methyl 3-[(4-bromo-2-cyanophenoxy)methyl]benzoate | Bromo at C4 | Enhanced halogen bonding | |
| Methyl 3-[(2-cyano-4-nitrophenoxy)methyl]benzoate | Nitro at C4 | Increased electrophilicity |
Advanced: How can reaction mechanisms (e.g., SN2 vs. SN1) be experimentally distinguished during synthesis?
Answer:
- Kinetic studies : Pseudo-first-order conditions to determine rate dependence on nucleophile concentration (indicative of SN2) .
- Stereochemical inversion : Use chiral benzyl halides; analyze product enantiopurity via chiral HPLC .
- Solvent effects : Compare yields in polar aprotic (DMF) vs. protic (EtOH) solvents; SN1 favors ionizing solvents .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
